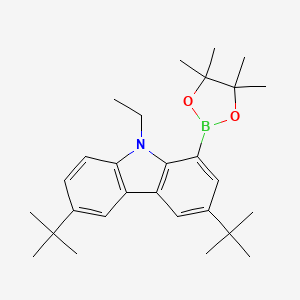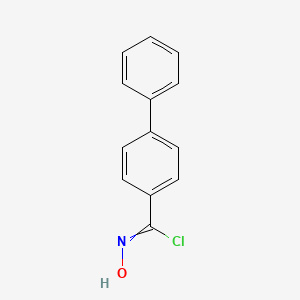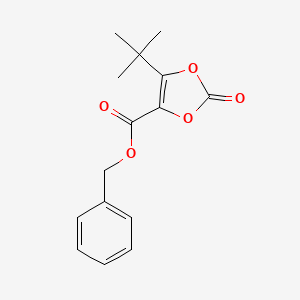
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is an organic compound that features a benzyl group attached to a dioxole ring with a tert-butyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like toluene or dichloromethane to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Benzyl bromide.
Scientific Research Applications
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that can modulate biological pathways . The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-5-benzyl-2-benzyliminothiazoles: Shares the benzyl and tert-butyl groups but differs in the core structure, which is a thiazole ring.
Benzyl tert-butyl malonate: Contains similar functional groups but has a different core structure, being a malonate ester.
Uniqueness
Benzyl 5-(tert-butyl)-2-oxo-1,3-dioxole-4-carboxylate is unique due to its dioxole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both benzyl and tert-butyl groups enhances its stability and specificity in various applications .
Properties
Molecular Formula |
C15H16O5 |
|---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
benzyl 5-tert-butyl-2-oxo-1,3-dioxole-4-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-15(2,3)12-11(19-14(17)20-12)13(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
DEWWXSIOVZDIBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(OC(=O)O1)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13698962.png)
![3-Bromo-6-fluorodibenzo[b,d]thiophene 5,5-Dioxide](/img/structure/B13698972.png)

![(R)-3-(Benzyloxy)-2-(Boc-amino)-1-[(S)-3-(hydroxymethyl)morpholino]-1-propanone](/img/structure/B13698980.png)
![tert-butyl N-[3-(2,5-dioxo-1,3-oxazolidin-4-yl)propyl]carbamate](/img/structure/B13698991.png)
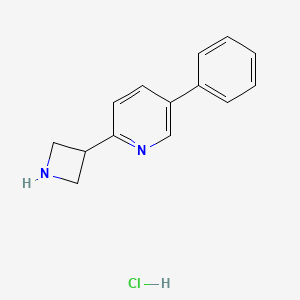
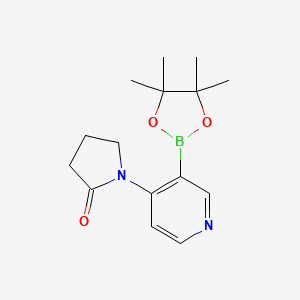
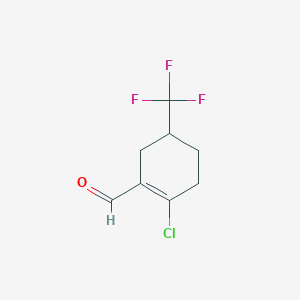
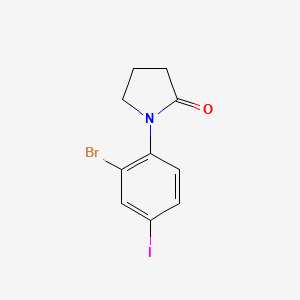

![2-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B13699033.png)
